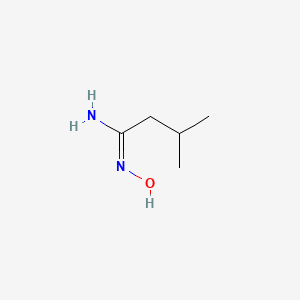
N,N'-dibenzyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorenyl core substituted with dicyanomethylene and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of fluorenone derivatives with dicyanomethylene compounds under basic conditions, followed by sulfonation and benzylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized fluorenes, reduced fluorenes, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE
- Dicyanomethylene-substituted fluorenes
- Sulfonamide-substituted fluorenes
Uniqueness
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE stands out due to its combination of dicyanomethylene and sulfonamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
Properties
Molecular Formula |
C30H22N4O4S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-N,7-N-dibenzyl-9-(dicyanomethylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C30H22N4O4S2/c31-17-23(18-32)30-28-15-24(39(35,36)33-19-21-7-3-1-4-8-21)11-13-26(28)27-14-12-25(16-29(27)30)40(37,38)34-20-22-9-5-2-6-10-22/h1-16,33-34H,19-20H2 |
InChI Key |
AUGZMEOZBGTUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


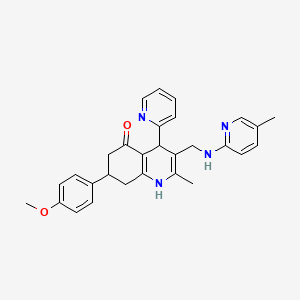
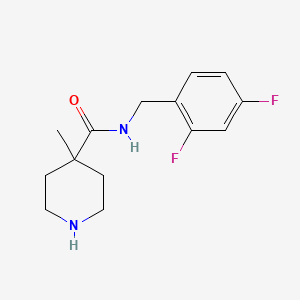
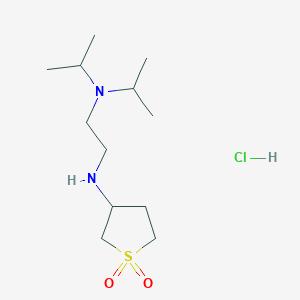

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
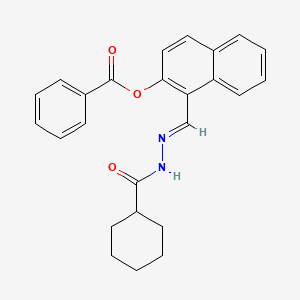

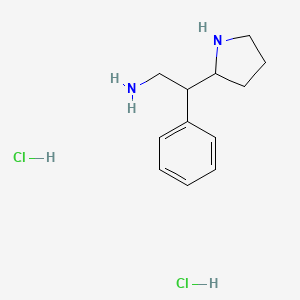
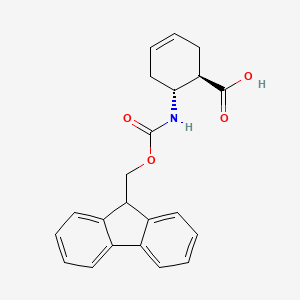

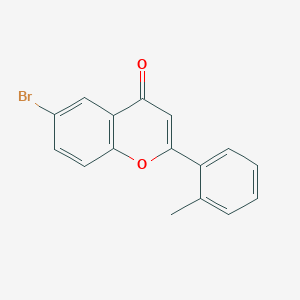

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
